molecular formula C10H8ClN3O2 B6184226 methyl (2Z)-2-chloro-2-[2-(3-cyanophenyl)hydrazin-1-ylidene]acetate CAS No. 2648972-84-1

methyl (2Z)-2-chloro-2-[2-(3-cyanophenyl)hydrazin-1-ylidene]acetate

Cat. No.: B6184226
CAS No.: 2648972-84-1
M. Wt: 237.6
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Description

Methyl (2Z)-2-chloro-2-[2-(3-cyanophenyl)hydrazin-1-ylidene]acetate is a chemical compound with a complex structure that includes a chloro group, a cyanophenyl group, and a hydrazinylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-2-chloro-2-[2-(3-cyanophenyl)hydrazin-1-ylidene]acetate typically involves the reaction of appropriate hydrazides with aldehydes or ketones. One common method involves the condensation of 3-cyanophenylhydrazine with methyl 2-chloroacetoacetate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z)-2-chloro-2-[2-(3-cyanophenyl)hydrazin-1-ylidene]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Methyl (2Z)-2-chloro-2-[2-(3-cyanophenyl)hydrazin-1-ylidene]acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl (2Z)-2-chloro-2-[2-(3-cyanophenyl)hydrazin-1-ylidene]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2Z)-2-[2-(2,4-dinitrophenyl)hydrazin-1-ylidene]propylsulfanylacetate
  • (2Z)-2-[2-(3-methylphenyl)hydrazin-1-ylidene]-3-oxo-3-(thiophen-2-yl)propanal

Uniqueness

Methyl (2Z)-2-chloro-2-[2-(3-cyanophenyl)hydrazin-1-ylidene]acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

2648972-84-1

Molecular Formula

C10H8ClN3O2

Molecular Weight

237.6

Purity

95

Origin of Product

United States

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